1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride is a chemical compound belonging to the class of sulfonamides. It is known for its selective blocking of purinergic P2X3 receptors, which are located in sensory neurons and are involved in the perception of pain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride typically involves the reaction of 2-(morpholin-4-ylsulfonyl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in blocking purinergic P2X3 receptors, which are involved in pain perception and other sensory functions.
Medicine: Investigated for its potential therapeutic applications in pain management and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by selectively blocking purinergic P2X3 receptors, which are ion channels located in sensory neurons. These receptors play a crucial role in the transmission of pain signals. By inhibiting these receptors, the compound can reduce the perception of pain and has potential therapeutic applications in pain management.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Morpholin-4-ylsulfonyl)methyl]phenylmethanamine hydrochloride
- 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine
Uniqueness
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride is unique due to its selective blocking of purinergic P2X3 receptors, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDNVBLYNZQFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585860 |
Source
|
Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918812-18-7 |
Source
|
Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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